molecular formula C8H5Br2NOS B14588851 (2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine CAS No. 61288-81-1

(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine

Katalognummer: B14588851
CAS-Nummer: 61288-81-1
Molekulargewicht: 323.01 g/mol
InChI-Schlüssel: MPHWEMJSBCHMNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine is a synthetic organic compound characterized by the presence of bromine atoms and a benzoxathiol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine typically involves the bromination of a precursor compound followed by cyclization and methylation steps. The reaction conditions often include the use of bromine or bromine-containing reagents, solvents such as dichloromethane or acetonitrile, and catalysts to facilitate the reactions. The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups within the molecule.

    Substitution: Halogen substitution reactions can replace the bromine atoms with other halogens or functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine is unique due to the presence of bromine atoms and the benzoxathiol ring, which confer distinct chemical and physical properties. These features make it particularly useful in specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

61288-81-1

Molekularformel

C8H5Br2NOS

Molekulargewicht

323.01 g/mol

IUPAC-Name

5,7-dibromo-N-methyl-1,3-benzoxathiol-2-imine

InChI

InChI=1S/C8H5Br2NOS/c1-11-8-12-7-5(10)2-4(9)3-6(7)13-8/h2-3H,1H3

InChI-Schlüssel

MPHWEMJSBCHMNA-UHFFFAOYSA-N

Kanonische SMILES

CN=C1OC2=C(S1)C=C(C=C2Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.